molecular formula C19H23ClN2O4S B4395397 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B4395397
M. Wt: 410.9 g/mol
InChI Key: WSACOUAVJSJKDH-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a sulfonyl group and methoxyphenyl groups, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and 4-methoxyphenylpiperazine.

    Reaction Conditions: The sulfonyl chloride is reacted with 4-methoxyphenylpiperazine under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and methoxyphenyl rings play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:

    1-[(4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the chloro and methoxy substituents on the phenyl ring.

    1-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: Similar structure but lacks the methoxy and methyl substituents on the phenyl ring.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O4SC_{18}H_{20}ClN_{2}O_{4}S. It features a piperazine ring substituted with a sulfonyl group and two aromatic moieties, which are believed to contribute to its biological activity.

Antagonistic Properties

Research indicates that derivatives of piperazine can act as antagonists at serotonin receptors. Specifically, compounds similar to the one have shown significant affinity for the 5-HT7 receptor , with binding affinities in the nanomolar range (Ki = 2.6 nM) . This receptor is implicated in various neurological processes, making it a target for treating conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding to the 5-HT7 receptor in rat brain regions, particularly the thalamus, which has high receptor expression levels . This suggests potential applications in neuroimaging or as a therapeutic agent targeting serotonin pathways.

Toxicity and Safety Profile

The safety profile of similar compounds has raised concerns regarding acute toxicity. For instance, a related compound was noted to be harmful if swallowed and caused skin irritation . Understanding the toxicological aspects is crucial for evaluating the safety of this compound in clinical settings.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that piperazine derivatives could inhibit certain serotonin receptors, indicating potential for treating mood disorders .
Study 2 Analyzed the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics .
Study 3 Investigated the mutagenic potential of similar chemical structures, highlighting the importance of thorough safety evaluations before clinical use .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-14-12-18(26-3)19(13-17(14)20)27(23,24)22-10-8-21(9-11-22)15-4-6-16(25-2)7-5-15/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSACOUAVJSJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.